molecular formula C23H28N2O2 B1245088 O-(cyclohexanecarbonyl)lysergol

O-(cyclohexanecarbonyl)lysergol

Cat. No.: B1245088
M. Wt: 364.5 g/mol
InChI Key: NHINDOWVGVTFBF-QVKFZJNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(Cyclohexanecarbonyl)lysergol is a semi-synthetic derivative of lysergol, a clavine alkaloid structurally related to lysergic acid diethylamide (LSD). Lysergol itself is a reduced alcohol form of lysergic acid, characterized by a tetracyclic ergoline scaffold . This acylation reaction typically proceeds under mild conditions using a base such as triethylamine in tetrahydrofuran (THF) .

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl cyclohexanecarboxylate

InChI

InChI=1S/C23H28N2O2/c1-25-13-15(14-27-23(26)16-6-3-2-4-7-16)10-19-18-8-5-9-20-22(18)17(12-24-20)11-21(19)25/h5,8-10,12,15-16,21,24H,2-4,6-7,11,13-14H2,1H3/t15-,21-/m1/s1

InChI Key

NHINDOWVGVTFBF-QVKFZJNVSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)COC(=O)C5CCCCC5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysergol and Its Natural Derivatives

Lysergol (MW: 254.3 g/mol) demonstrates partial agonism at serotonin receptors (5-HT1A, 5-HT2A–C) but with reduced efficacy compared to serotonin (5-HT). For example, (+)-lysergol activates 5-HT2A with an EC50 of 1.6 nM but achieves only 51% of 5-HT’s maximal stimulation . Key physicochemical properties of lysergol include a density of 1.3 g/cm³ and a boiling point of 465.8°C .

Fluorinated Derivatives

(+)-13-Fluorolysergol, a fluorinated analog, shows selectivity for 5-HT1A and 5-HT2A but significantly reduced activation (17% of 5-HT’s maximum at 5-HT2A) . The fluorine substitution likely enhances metabolic stability but reduces receptor engagement efficacy.

Stereoisomeric Derivatives

Stereochemical variations significantly impact activity. (−)-Lysergol, a non-natural enantiomer, selectively agonizes 5-HT2C, while (+)-isolysergol (C8 epimer of lysergol) retains 5-HT1A affinity but loses 5-HT2C activity, highlighting the importance of C(8) configuration .

O-(Cyclohexanecarbonyl)lysergol: Hypothesized Properties

While direct data on this compound are absent, its structure suggests:

  • Increased Lipophilicity : The cyclohexanecarbonyl group (logP contribution ~2.5) would enhance membrane permeability compared to lysergol (logP ~1.7 inferred from surface tension data ).
  • Molecular Weight : Estimated MW ~364 g/mol (lysergol + C7H10O moiety).

Comparative Data Table

Compound MW (g/mol) Key Receptor Affinity (EC50) Maximal Activation (% vs 5-HT) Selectivity Notes
Lysergol 254.3 5-HT2A: 1.6 nM 51% (5-HT2A), 43% (5-HT2C) Partial agonist, low hallucinogenic risk
(+)-13-Fluorolysergol ~272.3 5-HT2A: Selective 17% (5-HT2A) Selective for 5-HT1A/2A
(−)-Lysergol 254.3 5-HT2C: Selective N/A 5-HT2C-selective agonist
This compound* ~364 Not reported Hypothesized reduced efficacy Potential antagonist/partial agonist

*Inferred properties based on structural analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(cyclohexanecarbonyl)lysergol
Reactant of Route 2
Reactant of Route 2
O-(cyclohexanecarbonyl)lysergol

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